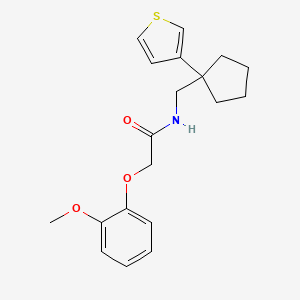
2-(2-methoxyphenoxy)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methoxyphenoxy)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide, commonly known as MPTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a selective agonist of the G protein-coupled receptor 119 (GPR119), which is primarily expressed in pancreatic beta cells and intestinal L cells. The activation of GPR119 by MPTA has been shown to stimulate insulin secretion and promote glucose-dependent insulinotropic peptide (GIP) release, making it a promising candidate for the treatment of type 2 diabetes and obesity.
Aplicaciones Científicas De Investigación
Metabolic Pathways and Effects
Metabolism and Genetic Differences in Drug Processing : Certain drugs are metabolized through various pathways such as glucuronidation, sulfation, oxidation, and hydroxylation. Genetic differences can influence these metabolic pathways, affecting drug efficacy and toxicity. This understanding is crucial in predicting susceptibility to drug-induced toxicity and therapeutic outcomes (Li-zi Zhao & G. Pickering, 2011).
Analgesic Mechanisms : The analgesic effects of certain medications can involve complex metabolic pathways, including transformation into active metabolites that interact with specific receptors in the brain and spinal cord. This information is key in developing drugs with targeted analgesic properties (Nobuko Ohashi & T. Kohno, 2020).
Degradation and Environmental Impact : The environmental degradation of pharmaceutical compounds involves complex processes leading to the formation of various by-products. Understanding these processes is important for assessing the environmental impact of pharmaceuticals and developing effective degradation strategies (Mohammad Qutob et al., 2022).
Potential Therapeutic Applications
Anti-inflammatory Properties : Research into compounds with anti-inflammatory effects, such as melatonin, provides insights into potential therapeutic applications. Understanding the mechanisms underlying these effects can guide the development of new treatments for inflammatory conditions (S. Nabavi et al., 2019).
Toxicity and Risk Factors : The study of drug-induced liver injury highlights the need to understand the risk factors and mechanisms of toxicity. This knowledge is essential for safer drug design and for identifying patients at risk of adverse reactions (Xiaopeng Cai et al., 2022).
Propiedades
IUPAC Name |
2-(2-methoxyphenoxy)-N-[(1-thiophen-3-ylcyclopentyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-22-16-6-2-3-7-17(16)23-12-18(21)20-14-19(9-4-5-10-19)15-8-11-24-13-15/h2-3,6-8,11,13H,4-5,9-10,12,14H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJKSOABGGYMRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCC2(CCCC2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyphenoxy)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

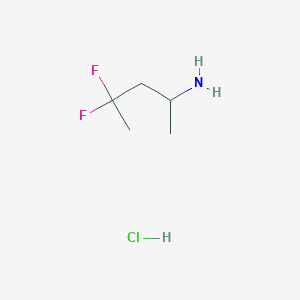
![2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-1-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B2997699.png)
![10-[4-(tert-butyl)benzyl]-7-methyl-2-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B2997701.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(3-methylimidazo[4,5-b]pyridin-2-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2997704.png)
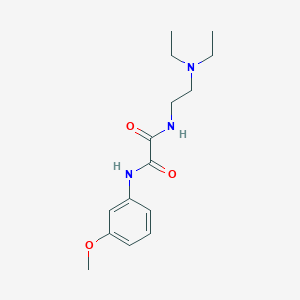

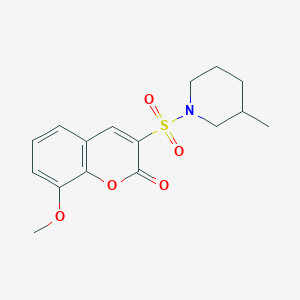
![2-(2-((2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol](/img/structure/B2997712.png)

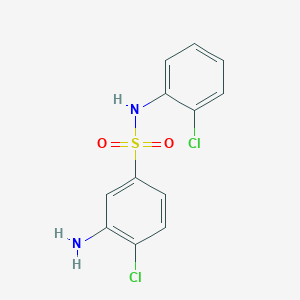
![2-Methyl-5-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyrazine](/img/structure/B2997715.png)
![methyl 3-{[(E)-(dimethylamino)methylidene]amino}-1-benzofuran-2-carboxylate](/img/structure/B2997717.png)
![Ethyl (2R)-2-chloro-2-[2-nitro-4-(pentafluoro-lambda6-sulfanyl)phenyl]acetate](/img/structure/B2997721.png)